![molecular formula C17H16Cl2O B1360616 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-96-3](/img/structure/B1360616.png)
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene with 2,3-dichloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2’,3’-dichloro-3-(2,5-dimethylphenyl)propionic acid.
Reduction: Formation of 2’,3’-dichloro-3-(2,5-dimethylphenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
- 2’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
- 2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Uniqueness
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the dimethylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Biological Activity
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₇H₁₅Cl₂O and a molecular weight of approximately 320.21 g/mol. Its structure features two chlorine substituents and a dimethylphenyl group, which contribute to its electrophilic nature.
Property | Details |
---|---|
Chemical Structure | Chemical Structure |
Molecular Formula | C₁₇H₁₅Cl₂O |
Molecular Weight | 320.21 g/mol |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile . This allows it to interact with nucleophiles in biological systems, potentially leading to:
- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for cellular function.
- Disruption of Cellular Processes : Its interaction with biological macromolecules can disrupt normal cellular processes, which may have therapeutic implications.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Here are some key findings:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It demonstrates significant inhibition zones in agar diffusion assays.
- Anticancer Activity : In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zones :
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Properties
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | C₁₇H₁₅Cl₂O | Yes | Yes |
2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₅Cl₂O | Moderate | No |
4-Chloro-3-(2,5-dimethylphenyl)propiophenone | C₁₂H₁₃ClO | Low | Moderate |
This table illustrates that while this compound shows both antimicrobial and anticancer activities, other similar compounds exhibit varying degrees of efficacy.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-12(2)13(10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQMGWHFVNXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644755 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-96-3 | |
Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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